2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Description
2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is an organic compound with the molecular formula C11H12ClNO3. It belongs to the class of benzoxazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Properties
IUPAC Name |
2-(6-chloro-4-methyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-13-8(5-11(14)15)6-16-10-3-2-7(12)4-9(10)13/h2-4,8H,5-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYASTYCASYINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COC2=C1C=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde and ethylene glycol, which react to form 3-(2-hydroxyethyl)chlorobenzene.
Intermediate Formation: The intermediate product is then reacted with trichloromethanesulfonic acid and potassium carbonate to yield 4-methyl-3-(2-hydroxyethyl)benzaldehyde.
Cyclization: The intermediate undergoes cyclization with hypochlorous acid and silver oxide to form 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine.
Final Product: The final step involves esterification to obtain 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzoxazine derivatives, including 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways and inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through specific molecular mechanisms, potentially offering a new avenue for cancer therapy .
Herbicidal Activity
The structural characteristics of 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid make it a candidate for use as a herbicide. Research has demonstrated its effectiveness in controlling weed species that are resistant to common herbicides .
Plant Growth Regulation
This compound has also been studied for its potential role as a plant growth regulator. It may enhance growth parameters in certain crops by influencing hormonal pathways within plants .
Polymer Chemistry
In materials science, benzoxazine derivatives are being explored as precursors for high-performance polymers. The unique thermal and mechanical properties of these polymers make them suitable for applications in aerospace and automotive industries .
Coatings and Adhesives
The compound's chemical stability and adhesion properties have led to research into its use in coatings and adhesives. These materials can provide enhanced durability and resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2,3-dihydro-1,4-benzoxazin-3-one-4-acetic acid
- 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Uniqueness
2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
The compound 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a derivative of benzo[b][1,4]oxazine, a class of compounds known for various biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: C11H10ClNO3
Molecular Weight: 239.66 g/mol
CAS Number: 123040-79-9
The structure consists of a chloro-substituted benzo[b][1,4]oxazine core with an acetic acid moiety, which is crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of benzo[b][1,4]oxazine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can inhibit the growth of various cancer cell lines.
Case Study: MCF-7 Cell Line
In a study evaluating cytotoxicity against the MCF-7 breast cancer cell line, derivatives demonstrated IC50 values ranging from 20 to 50 µM. The presence of the acetic acid group at the fifth position on the benzoxazine moiety was associated with enhanced cytotoxicity compared to other derivatives without this substitution .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) for this compound ranged from 50 to 100 µg/mL against these pathogens .
Anti-inflammatory Effects
Inflammation-related conditions could benefit from the anti-inflammatory properties of this compound. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibition rates were reported at approximately 75% at a concentration of 10 µg/mL, indicating a potential therapeutic role in inflammatory diseases .
The biological activities of 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid are attributed to its ability to interact with specific molecular targets:
- CDK9 Inhibition : The compound acts as a selective inhibitor of cyclin-dependent kinase 9 (CDK9), leading to reduced phosphorylation of RNA polymerase II and subsequent apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that this compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
Comparative Biological Activity Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
